5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole
Description
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole is a halogenated and fluorinated benzodioxole derivative. Its structure consists of a benzo[d][1,3]dioxole core substituted with bromine at position 5, two fluorine atoms at position 2 (forming a difluoromethylene bridge), and a methyl group at position 4 (Figure 1). The molecular formula is C₈H₅BrF₂O₂, with a molecular weight of 267.03 g/mol .
This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry. Its bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), while the difluoromethylene group enhances metabolic stability and lipophilicity, making it valuable in drug design .
Properties
IUPAC Name |
5-bromo-2,2-difluoro-4-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-4-5(9)2-3-6-7(4)13-8(10,11)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDTIYYEFNNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(O2)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole typically involves the bromination of 2,2-difluoro-4-methylbenzo[d][1,3]dioxole. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes substitution under specific conditions. The difluoro groups at position 2 deactivate the aromatic ring, but the methyl group at position 4 provides slight ortho/para-directing effects.
Key Findings :
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Reactions require elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) .
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Steric hindrance from the methyl group slows reactivity compared to non-methyl analogs.
Halogen Exchange Reactions
The bromine substituent can be replaced via halogen-metal exchange for further functionalization.
Mechanistic Insight :
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Lithium coordination at the bromine site generates a nucleophilic aryl lithium species.
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Difluoro groups stabilize intermediates through inductive effects .
Oxidation and Carboxylation
Controlled oxidation introduces carboxylic acid groups for herbicide precursors.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ Oxidation | KMnO₄, H₂O, 100°C | 6-Bromo-2,2-difluoro-4-methylbenzo[d] dioxole-5-carboxylic acid | 52% | |
| Grignard Carboxylation | CO₂, Mg, Et₂O | Same as above | 61% |
Challenges :
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Over-oxidation risks require precise stoichiometry.
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Methyl group steric effects limit reaction efficiency.
Thermal and Photochemical Stability
The compound decomposes under harsh conditions:
| Condition | Observation | Degradation Products | Source |
|---|---|---|---|
| UV Light (254 nm, 24h) | Partial debromination | 2,2-Difluoro-4-methylbenzo[d] dioxole | |
| Heating (>200°C) | C-O bond cleavage | Fluorinated phenolic derivatives |
Recommendations :
Spectroscopic Characterization
Critical data for reaction monitoring:
Scientific Research Applications
Pharmaceutical Applications
- Intermediate for Drug Synthesis :
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Anticancer and Anticonvulsant Properties :
- The structural characteristics of benzodioxole derivatives have been linked to anticancer and anticonvulsant activities. Research suggests that compounds with similar frameworks may exhibit significant biological activity against tumors and seizures.
- Potential in Cardiovascular Treatments :
Agrochemical Applications
- Herbicides :
Table 1: Summary of Research Findings
Case Study: Synthesis of Derivatives
A notable study involved the synthesis of derivatives from this compound using various chemical reactions. The process included halogenation and fluorination steps that enhanced the biological properties of the resulting compounds. These derivatives were tested for their efficacy against specific plant pests and demonstrated significant activity compared to traditional herbicides .
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates . The dioxole ring structure allows for interactions with various enzymes and receptors, making it a versatile compound in biochemical and pharmacological studies .
Comparison with Similar Compounds
5-Bromo-2,2-difluorobenzo[d][1,3]dioxole (CAS 33070-32-5)
- Molecular Formula : C₇H₃BrF₂O₂
- Molecular Weight : 236.99 g/mol
- Key Differences : Lacks the 4-methyl group.
- Reactivity : Widely used in Pd-catalyzed direct arylations for introducing difluorobenzo[d][1,3]dioxole units into heteroarenes (e.g., Lumacaftor intermediates) .
- Applications : Pharmaceutical synthesis, particularly for cystic fibrosis drugs .
4-Bromo-2,2-difluorobenzo[d][1,3]dioxole (CAS 144584-66-7)
- Molecular Formula : C₇H₃BrF₂O₂
- Molecular Weight : 236.99 g/mol
- Key Differences : Bromine at position 4 instead of 5.
- Impact : Altered regioselectivity in coupling reactions due to bromine positioning.
Methyl-Substituted Analogs
5-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
5-Bromo-4-fluorobenzo[d][1,3]dioxole (CAS 1226808-75-8)
- Molecular Formula : C₇H₄BrFO₂
- Molecular Weight : 219.01 g/mol
- Key Differences : Single fluorine at position 4; lacks difluoromethylene and methyl groups.
- Applications : Less metabolically stable than difluoro analogs, limiting pharmaceutical use .
Thioether and Other Derivatives
5-Bromo-2,2-difluoro-4-(methylthio)benzo[d][1,3]dioxole
- Molecular Formula : C₈H₅BrF₂O₂S
- Molecular Weight : 299.05 g/mol
- Key Differences : Methylthio (-SMe) group at position 4 instead of methyl.
- Reactivity : Thioether group may participate in oxidation reactions or serve as a directing group in further functionalization .
Comparative Data Table
Biological Activity
5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to a benzo[d][1,3]dioxole framework. This compound has garnered interest in various fields of research due to its potential biological activities and applications.
- Molecular Formula : CHBrFO
- Molecular Weight : 237.00 g/mol
- Solubility : Approximately 0.0485 mg/ml in water .
- Log P (Partition Coefficient) : Indicates moderate lipophilicity, which may influence its bioavailability and membrane permeability.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent, anticancer compound, and its effects on various biological pathways.
Antimicrobial Activity
Research indicates that halogenated compounds like this compound exhibit significant antimicrobial properties. The presence of bromine and fluorine atoms enhances the reactivity of the compound, making it effective against certain bacterial strains. For instance:
- Study Findings : In vitro tests demonstrated that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/ml depending on the strain.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that it may induce apoptosis in cancer cell lines:
- Case Study : A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : It is believed to induce oxidative stress in target cells, leading to cellular damage and apoptosis.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
Structure-Activity Relationship (SAR)
The unique combination of bromine and fluorine atoms is crucial for the compound's reactivity and biological activity. Comparative analysis with similar compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-2,2-difluoro-4-methylbenzo[d][1,3]dioxole | Chlorine instead of bromine | Lower antimicrobial activity |
| 5-Bromo-2-fluoro-4-methylbenzo[d][1,3]dioxole | One less fluorine atom | Moderate anticancer activity |
| 5-Bromo-2,2-dichloro-4-methylbenzo[d][1,3]dioxole | Two chlorine atoms instead of fluorines | Reduced reactivity |
Q & A
Q. What are the recommended synthetic routes for preparing 5-bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole?
The compound is typically synthesized via electrophilic aromatic substitution or halogenation of precursor benzo[d][1,3]dioxole derivatives. For example, bromination of 2,2-difluoro-4-methylbenzo[d][1,3]dioxole using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) under controlled conditions yields the target compound. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate high-purity material (>98%) .
Q. How can NMR spectroscopy be optimized for characterizing this compound?
Due to the presence of fluorine and bromine substituents, multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential. For ¹⁹F-NMR, use a frequency of 376 MHz with CD₂Cl₂ as a solvent to resolve splitting patterns from neighboring fluorine atoms. ¹³C-NMR at 126 MHz helps identify methyl and difluoro groups, while DEPT-135 confirms CH₃ and CH₂ environments .
Q. What safety protocols are critical during handling?
The compound is air-stable but may decompose under strong bases or high temperatures. Store under inert gas (argon/nitrogen) at 2–8°C. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. For spills, neutralize with a 1:1 sand/soda ash mixture .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in Pd-catalyzed cross-coupling reactions?
The bromine atom at the 5-position acts as an excellent leaving group in Pd-catalyzed direct arylations. Using 1 mol% Pd(OAc)₂ with KOAc as a base in DMA at 120°C enables coupling with heteroarenes (e.g., thiophenes, indoles), yielding biaryl derivatives in 70–90% yields. The difluorodioxole ring remains intact under these conditions, demonstrating its stability .
Q. What factors contribute to competing debromination side reactions?
Debromination can occur under strongly basic or reducing conditions. For example, reactions with n-BuLi at −78°C may lead to unintended C-Br bond cleavage, forming 4-methyl-2,2-difluorobenzo[d][1,3]dioxole as a byproduct. Mitigate this by optimizing base strength (e.g., using KO t-Bu instead of LiHMDS) and monitoring reaction progress via TLC .
Q. How do substituent effects impact catalytic amination efficiency?
In Pd/ppm nanoparticle-catalyzed aminations (e.g., with 3-aminoacetophenone), the methyl group at the 4-position enhances steric accessibility to the bromine site, while the difluoro moiety stabilizes intermediates via electron withdrawal. Reaction optimization in water with 2 wt% Savie surfactant achieves 85% conversion using KOtBu as a base .
Q. What analytical methods resolve contradictions in reaction yield data?
Discrepancies in reported yields often arise from solvent polarity or catalyst loading. High-throughput screening (e.g., using a microwave reactor) with in situ IR monitoring can identify optimal conditions. For example, DMA outperforms DMF in Pd-catalyzed arylations due to better ligand solubility and reduced side reactions .
Methodological Recommendations
- Catalytic Systems : Prioritize Pd(OAc)₂ with weakly coordinating ligands (e.g., PPh₃) for cross-couplings to minimize side reactions.
- Solvent Selection : Use polar aprotic solvents (DMA, DMF) for arylations and water/Savie emulsions for sustainable aminations.
- Analytical Validation : Combine GC-MS and multinuclear NMR to confirm product integrity and quantify impurities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
